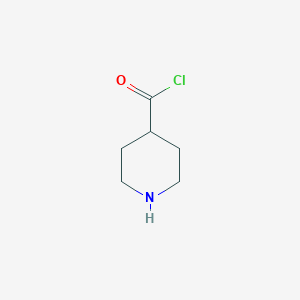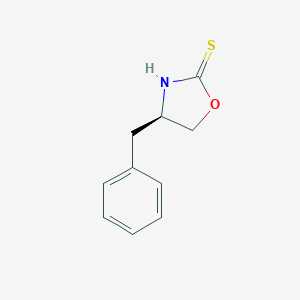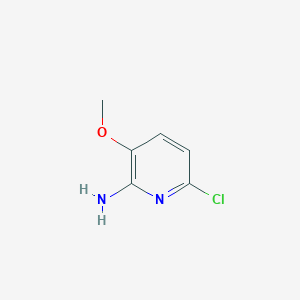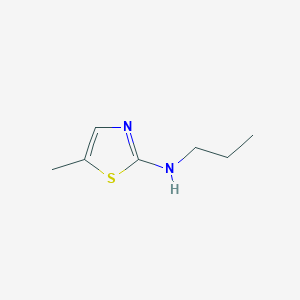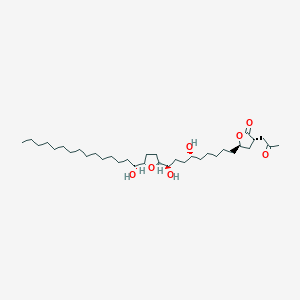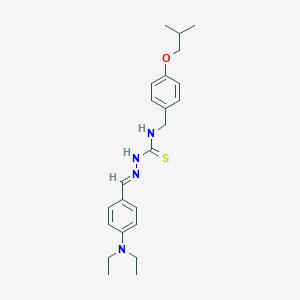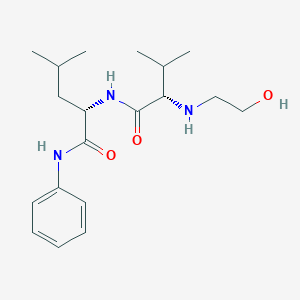
N-2-Hydroxyethyl-val-leu-anilide
Description
Synthesis Analysis
The synthesis of hydroxyethylene isostere of the dipeptide leu-val, closely related to "N-2-Hydroxyethyl-val-leu-anilide," has been achieved through a multi-step process. Wuts et al. (1992) synthesized the hydroxyethylene isostere from isovaleryl aldehyde, demonstrating the selectivity function of an amide in directing epoxidation in acyclic systems. This process emphasizes the nuanced control over the synthesis of complex peptides and their mimetics (Wuts, Ritter, & Pruitt, 1992).
Molecular Structure Analysis
The molecular structure of compounds like "N-2-Hydroxyethyl-val-leu-anilide" and related peptides often involves intricate arrangements of atoms and bonds, tailored to exhibit specific properties or biological activities. Research by Narula et al. (1990) on a related peptide, N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3, revealed insights into peptide bond angles, conformations, and intramolecular hydrogen bonding, which are critical for understanding the structural basis of their function (Narula, Patel, Singh, & Chauhan, 1990).
Chemical Reactions and Properties
Chemical reactions involving "N-2-Hydroxyethyl-val-leu-anilide" and its analogs can be complex, involving specific conditions and catalysts to achieve desired transformations. For instance, the palladium-catalyzed ortho-C-H amidation of anilides by N-nosyloxycarbamates, as developed by Ng et al. (2010), showcases a method for the synthesis of 2-aminoanilines under mild conditions, demonstrating the compound's reactivity and functional group tolerance (Ng, Chan, & Yu, 2010).
Physical Properties Analysis
The physical properties of "N-2-Hydroxyethyl-val-leu-anilide" and similar compounds, such as solubility, melting point, and crystalline structure, are pivotal for their application and handling. Görbitz and Torgersen (1999) investigated the symmetry, pseudosymmetry, and packing disorder in alcohol solvates of L-leucyl-L-valine, providing insights into the impact of molecular packing on the physical properties of peptide-based compounds (Görbitz & Torgersen, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the functionality of "N-2-Hydroxyethyl-val-leu-anilide." Studies like the one by Itoh et al. (2002), which explored the ortho-acetoxylation of anilides, contribute to our understanding of the chemical behavior of peptide derivatives and their potential for modification and application in various chemical contexts (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222985 | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Hydroxyethyl-val-leu-anilide | |
CAS RN |
194351-53-6 | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)



